[2-(Difluoromethyl)-5-fluorophenyl]methanol
Description
[2-(Difluoromethyl)-5-fluorophenyl]methanol is a fluorinated aromatic alcohol with a molecular formula of C₈H₇F₃O. Its structure features a benzene ring substituted with a difluoromethyl (-CF₂H) group at position 2, a fluorine atom at position 5, and a hydroxymethyl (-CH₂OH) group at the benzylic position (Fig. 1). This compound is of interest in pharmaceutical and agrochemical research due to the synergistic effects of fluorine substituents, which enhance metabolic stability, lipophilicity, and bioavailability .
Properties
Molecular Formula |
C8H7F3O |
|---|---|
Molecular Weight |
176.14 g/mol |
IUPAC Name |
[2-(difluoromethyl)-5-fluorophenyl]methanol |
InChI |
InChI=1S/C8H7F3O/c9-6-1-2-7(8(10)11)5(3-6)4-12/h1-3,8,12H,4H2 |
InChI Key |
YZELGCMDDXXPIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CO)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Difluoromethyl)-5-fluorophenyl]methanol typically involves the introduction of difluoromethyl and fluorophenyl groups onto a methanol backbone. One common method involves the use of transition-metal-catalyzed difluoromethylation reactions.
Industrial Production Methods
Industrial production of [2-(Difluoromethyl)-5-fluorophenyl]methanol may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[2-(Difluoromethyl)-5-fluorophenyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohol derivatives .
Scientific Research Applications
[2-(Difluoromethyl)-5-fluorophenyl]methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(Difluoromethyl)-5-fluorophenyl]methanol involves its interaction with specific molecular targets. The difluoromethyl and fluorophenyl groups can interact with enzymes, receptors, or other biomolecules, potentially altering their activity or function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
(a) Methanol vs. Phenol Derivatives
Replacing the hydroxymethyl group with a phenolic -OH yields 2-(difluoromethyl)-5-fluorophenol (C₇H₅F₃O, MW 162.11) . This substitution reduces steric bulk but increases acidity (pKa ~8–10 for phenols vs. ~15–16 for aliphatic alcohols). The phenolic derivative may exhibit enhanced hydrogen-bonding capacity, influencing protein binding in drug design .
(b) Difluoromethyl vs. Ethoxy Substitutents
(2-Ethoxy-5-fluorophenyl)methanol (C₉H₁₁FO₂, MW 170.18) replaces the difluoromethyl group with an ethoxy (-OCH₂CH₃) moiety. The ethoxy group is electron-donating, increasing electron density on the aromatic ring compared to the electron-withdrawing -CF₂H group. This alters reactivity in electrophilic substitution and may reduce metabolic oxidation rates .
(c) Dichlorophenoxy-Substituted Analog
[2-(3,4-Dichlorophenoxy)-5-fluorophenyl]methanol (C₁₃H₉Cl₂FO₂, MW 295.12) introduces a dichlorophenoxy group. The chlorine atoms enhance lipophilicity (logP ~3.5 vs. ~2.0 for the target compound) and may confer herbicidal or antifungal activity, as seen in agrochemicals like Sedaxane .
Positional Isomerism
(a) 3-(Difluoromethyl)-5-fluorophenol
This isomer (C₇H₅F₃O, MW 162.11) shifts the -CF₂H group to position 3. Such positional changes can drastically alter biological target interactions .
Core Structure Variations
(a) Triazine-Containing Analogs
(2-(4-Amino-6-(benzylamino)-1,3,5-triazin-2-yl)-5-fluorophenyl)-methanol (C₁₇H₁₇FN₅O, MW 326.34) incorporates a triazine ring. The triazine’s electron-deficient nature enhances π-π stacking with aromatic residues in enzymes, a property absent in the target compound.
(b) Benzimidazole Derivatives
Compounds like {5-[2-(difluoromethyl)-1H-benzimidazol-1-yl]pyrazolo[1,5-a]pyrimidin-2-yl}methanol feature fused heterocycles.
Biological Activity
[2-(Difluoromethyl)-5-fluorophenyl]methanol is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound, supported by data tables and case studies.
Chemical Structure and Properties
- Chemical Name: [2-(Difluoromethyl)-5-fluorophenyl]methanol
- CAS Number: 2613381-83-0
- Molecular Formula: C8H8F3O
The compound features a difluoromethyl group and a fluorophenyl moiety, which contribute to its unique chemical reactivity and biological properties.
The biological activity of [2-(difluoromethyl)-5-fluorophenyl]methanol is attributed to its interaction with various biological targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions.
- Antimicrobial Activity: It has shown potential in disrupting bacterial cell membranes, leading to increased permeability and cell death.
- Anticancer Properties: Preliminary studies suggest it may induce apoptosis in cancer cells through the activation of pro-apoptotic pathways.
Antimicrobial Activity
Research indicates that [2-(difluoromethyl)-5-fluorophenyl]methanol exhibits significant antimicrobial properties against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria.
Anticancer Activity
In vitro studies have demonstrated that [2-(difluoromethyl)-5-fluorophenyl]methanol can inhibit the proliferation of cancer cell lines such as HeLa and A549.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 150 |
| A549 | 180 |
The mechanism appears to involve the induction of apoptosis, as evidenced by increased levels of caspase-3 and decreased levels of anti-apoptotic proteins.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of [2-(difluoromethyl)-5-fluorophenyl]methanol against multi-drug resistant Staphylococcus aureus. The results indicated that the compound significantly reduced bacterial viability in a dose-dependent manner, highlighting its potential as an alternative treatment for resistant infections.
- Anticancer Research : Another investigation focused on its anticancer properties, where it was tested on various cancer cell lines. The findings revealed that the compound effectively inhibited cell growth and induced apoptosis, suggesting a promising role in cancer therapy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing [2-(Difluoromethyl)-5-fluorophenyl]methanol with high yield and purity?
- Methodological Answer :
- Step 1 : Utilize sodium 2-chloro-2,2-difluoroacetate as a difluoromethylation agent under basic conditions (e.g., cesium carbonate in DMF). Monitor gas evolution using an oil bubbler due to CO₂ release .
- Step 2 : Optimize reaction temperature (60–80°C) to balance reactivity and stability of intermediates. Use anhydrous conditions to prevent hydrolysis of the difluoromethyl group.
- Step 3 : Purify via silica gel column chromatography (hexane/ethyl acetate gradient). Confirm purity using TLC (Rf ~0.3 in 3:1 hexane/EtOAc) and HPLC (≥95% purity).
- Validation : Characterize via NMR (methanol proton at δ 4.6–5.0 ppm as a broad singlet; difluoromethyl group as a triplet, ) and HRMS (calculated [M+H] for CHFO: 177.0427) .
Q. How should researchers characterize the structural and electronic properties of [2-(Difluoromethyl)-5-fluorophenyl]methanol?
- Methodological Answer :
- Spectroscopy :
- NMR : Aromatic protons (δ 6.8–7.5 ppm) split into doublets or triplets due to fluorine coupling. The difluoromethyl group appears as a triplet (δ ~5.5–6.0 ppm) .
- NMR : Distinct signals for difluoromethyl (-CFH, δ -110 to -120 ppm) and aryl fluorine (δ -110 to -130 ppm) .
- Computational Analysis : Perform density functional theory (DFT) calculations to model the electron-withdrawing effects of fluorine substituents on aromatic ring reactivity .
Q. What storage conditions are critical for maintaining the stability of [2-(Difluoromethyl)-5-fluorophenyl]methanol?
- Methodological Answer :
- Store in amber glass vials under inert gas (N or Ar) at -20°C to prevent oxidation. Use desiccants (e.g., molecular sieves) to avoid moisture-induced degradation .
- Conduct stability assessments monthly via HPLC to detect decomposition products (e.g., formation of aldehydes via oxidation) .
Advanced Research Questions
Q. How can discrepancies in biological activity data for [2-(Difluoromethyl)-5-fluorophenyl]methanol across assays be systematically addressed?
- Methodological Answer :
- Step 1 : Validate assay conditions (e.g., pH, solvent DMSO concentration ≤0.1% to avoid cytotoxicity). Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) .
- Step 2 : Compare with structurally analogous compounds (e.g., 3-(difluoromethyl)-5-fluorophenol, which shows anticancer activity) to identify structure-activity relationships (SAR) .
- Step 3 : Perform metabolite profiling (LC-MS/MS) to rule out interference from degradation products .
Q. What computational strategies are effective in predicting target binding modes for [2-(Difluoromethyl)-5-fluorophenyl]methanol?
- Methodological Answer :
- Molecular Docking : Use Protein Data Bank (PDB) structures (e.g., cytochrome P450 enzymes) to model interactions. Focus on fluorine’s role in hydrophobic pocket occupancy and hydrogen-bonding with catalytic residues .
- Molecular Dynamics (MD) : Simulate binding kinetics under physiological conditions (e.g., solvation effects) to assess conformational stability .
Q. How can regioselectivity challenges in fluorination during derivative synthesis be mitigated?
- Methodological Answer :
- Directed Fluorination : Introduce a temporary directing group (e.g., boronic ester) to position fluorine at the 5-aryl position .
- Protection-Deprotection : Protect the methanol group as a silyl ether (e.g., TBSCl) before fluorination to prevent side reactions .
- Analytical Monitoring : Track regioselectivity using NMR (e.g., distinct shifts for ortho vs. para fluorine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
